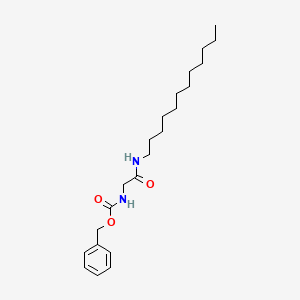
Oxalic acid, bis(2-(3-pentyl)hydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid, bis(2-(3-pentyl)hydrazide) (CAS#: 6629-10-3) is a chemical compound with the molecular formula C16H14N4O2. It is also known by other names, including bis(phenylmethylene)hydrazide oxalic acid . This compound has applications in various fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for preparing this compound involves the reaction of oxalic acid with 2-(3-pentyl)hydrazine. The reaction proceeds through condensation of the hydrazine group with the carbonyl group of oxalic acid.
Reaction Conditions::Reactants: Oxalic acid, 2-(3-pentyl)hydrazine
Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Procedure: The reactants are mixed in the solvent, and the reaction is allowed to proceed. The resulting product is then isolated and purified.
Industrial Production Methods:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions::
Condensation Reaction: The formation of the compound involves a condensation reaction between the carbonyl group of oxalic acid and the hydrazine group.
Reduction: Reduction reactions may be employed to modify the compound or synthesize related derivatives.
Hydrazine Derivatives: Used as reactants in the condensation reaction.
Reducing Agents: Employed for reduction reactions.
Major Products:: The major product is oxalic acid, bis(2-(3-pentyl)hydrazide) itself.
Applications De Recherche Scientifique
This compound finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for any therapeutic effects.
Industry: May have applications in materials science or catalysis.
Mécanisme D'action
The exact mechanism of action remains unclear due to limited structural information. Further research is needed to elucidate how this compound exerts its effects.
Propriétés
Numéro CAS |
96874-51-0 |
|---|---|
Formule moléculaire |
C12H26N4O2 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-N',2-N'-di(pentan-3-yl)ethanedihydrazide |
InChI |
InChI=1S/C12H26N4O2/c1-5-9(6-2)13-15-11(17)12(18)16-14-10(7-3)8-4/h9-10,13-14H,5-8H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
BLYQHVLDAAOLES-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NNC(=O)C(=O)NNC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)


![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)

![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)

![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

